

Commercial availability of (3E,5E)-Octadien-2-one-13C2

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Compound of Interest

Compound Name: (3E,5E)-Octadien-2-one-13C2

Cat. No.: B15137461

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In-depth Technical Guide: (3E,5E)-Octadien-2-one-13C2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3E,5E)-Octadien-2-one-13C2 is a stable isotope-labeled derivative of the naturally occurring α,β -unsaturated ketone, (3E,5E)-Octadien-2-one. While the unlabeled compound is recognized for its role as a flavor and fragrance agent, the carbon-13 enriched version presents a valuable tool for advanced research in drug development and metabolic studies. The introduction of two ^{13}C atoms provides a distinct mass shift, enabling its use as an internal standard for quantitative mass spectrometry-based assays and as a tracer in metabolic flux analysis. This guide provides a comprehensive overview of the commercial availability, chemical properties, and potential research applications of **(3E,5E)-Octadien-2-one-13C2**.

Commercial Availability

(3E,5E)-Octadien-2-one-13C2 is available from specialized chemical suppliers catering to the research and pharmaceutical industries. The following table summarizes the key information from a known supplier.

Supplier	Catalog Number	Molecular Formula	Molecular Weight	Purity	Notes
MedChemExpress	HY-156326S	C ₆ H ₁₂ O	126.17	N/A	Isotope-Labeled Compound. [1]
Alsachim	3038	N/A	N/A	95% min	On request.

Physicochemical Properties

The physicochemical properties of the unlabeled (3E,5E)-Octadien-2-one are crucial for understanding its behavior in experimental settings. These properties are summarized in the table below. The isotopic labeling is not expected to significantly alter these properties, except for the molecular weight.

Property	Value
CAS Number	30086-02-3
Molecular Formula	C ₈ H ₁₂ O
Molecular Weight	124.18 g/mol
Appearance	Colorless to pale yellow liquid
Odor	Pungent, herbaceous
Boiling Point	185-186 °C at 760 mmHg
Flash Point	63.33 °C (146.00 °F)
Solubility	Insoluble in water; soluble in fats and alcohol
logP	1.8

Potential Applications in Research and Drug Development

The $^{13}\text{C}_2$ -labeled (3E,5E)-Octadien-2-one is a powerful tool for a variety of research applications, primarily leveraging the ability to distinguish it from its endogenous, unlabeled counterpart.

Metabolic Studies

Stable isotope tracers are invaluable for elucidating metabolic pathways. **(3E,5E)-Octadien-2-one- $^{13}\text{C}_2$** can be introduced into cellular or in vivo models to trace its metabolic fate. By tracking the incorporation of the ^{13}C label into downstream metabolites using techniques like mass spectrometry or NMR, researchers can map its biotransformation and identify the enzymes involved.

Internal Standard for Quantitative Analysis

In drug development and clinical research, accurate quantification of small molecules in biological matrices is critical. **(3E,5E)-Octadien-2-one- $^{13}\text{C}_2$** can serve as an ideal internal standard for the quantification of the unlabeled compound. Its near-identical chemical and physical properties ensure similar behavior during sample preparation and analysis, while the mass difference allows for precise and accurate measurement using mass spectrometry.

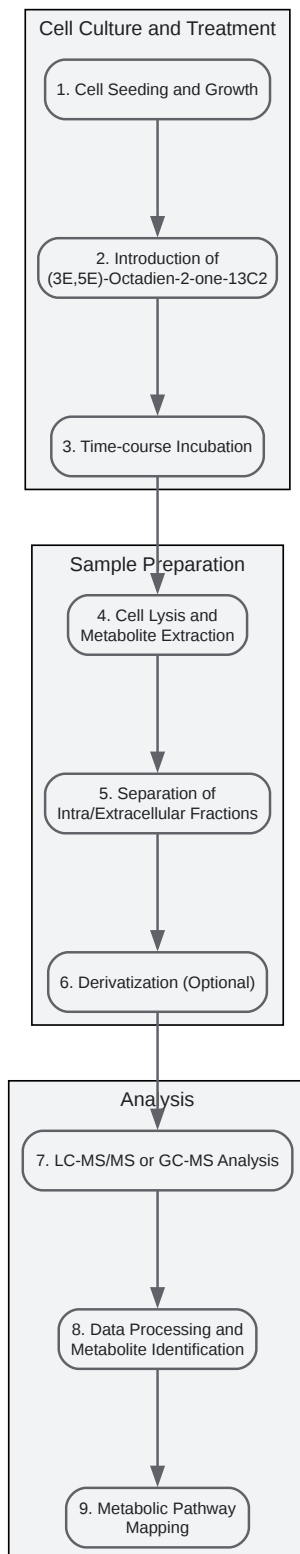
Experimental Considerations and Methodologies

While specific experimental protocols for **(3E,5E)-Octadien-2-one- $^{13}\text{C}_2$** are not yet widely published, this section provides a general framework based on the use of similar labeled compounds in metabolic research.

General Workflow for In Vitro Metabolic Studies

The following diagram illustrates a typical workflow for investigating the metabolism of a ^{13}C -labeled compound in a cell-based assay.

General Workflow for In Vitro Metabolic Studies



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A generalized workflow for in vitro metabolic studies using a 13C-labeled compound.

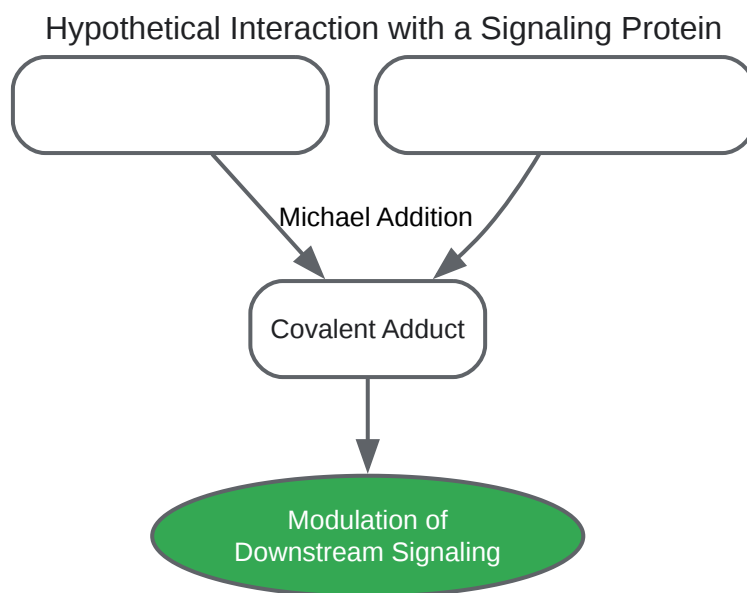
Analytical Techniques

- **Gas Chromatography-Mass Spectrometry (GC-MS):** GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like (3E,5E)-Octadien-2-one. The compound and its potential metabolites can be separated based on their boiling points and retention times on a GC column and subsequently detected and identified by mass spectrometry. The $^{13}\text{C}_2$ label will result in a characteristic M+2 peak in the mass spectrum, allowing for clear differentiation from the unlabeled form.
- **Liquid Chromatography-Mass Spectrometry (LC-MS):** For less volatile metabolites, LC-MS is the analytical method of choice. Different LC column chemistries (e.g., reversed-phase, HILIC) can be employed to separate a wide range of metabolites. High-resolution mass spectrometry (e.g., Orbitrap, TOF) can provide accurate mass measurements, further aiding in the identification of ^{13}C -labeled metabolites.

Potential Signaling Pathways and Biological Activity

While the direct interaction of (3E,5E)-Octadien-2-one with specific signaling pathways is not well-documented, its structural relative, (3E,5Z)-Octadien-2-one, has been noted for its potential antimicrobial and insecticidal properties.[2] This suggests that these compounds may interact with pathways related to microbial membrane integrity or insect physiological processes.

The α,β -unsaturated ketone moiety present in (3E,5E)-Octadien-2-one is a Michael acceptor, a structural feature known to be reactive towards nucleophiles, such as the cysteine residues in proteins. This reactivity could be a basis for its biological activity, potentially through the covalent modification of key enzymes or transcription factors involved in cellular signaling. A hypothetical interaction is depicted in the diagram below.



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A diagram illustrating the potential Michael addition reaction with a target protein.

Conclusion

(3E,5E)-Octadien-2-one-13C2 represents a valuable research tool for scientists in academia and the pharmaceutical industry. Its commercial availability opens up opportunities for detailed metabolic studies and the development of robust quantitative analytical methods. While the biological activities and metabolic pathways of this specific compound are still under-explored, the general principles of utilizing stable isotope-labeled compounds provide a clear roadmap for its application in elucidating complex biological processes. Future research utilizing **(3E,5E)-Octadien-2-one-13C2** will likely shed more light on its metabolic fate and potential pharmacological effects.

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